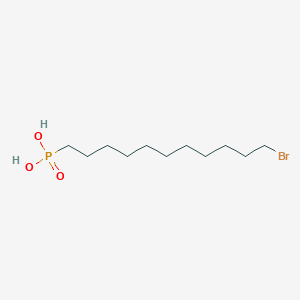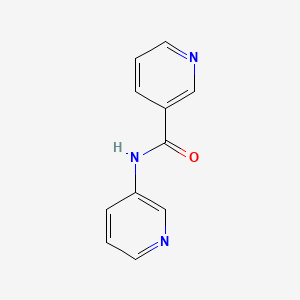
Nicotinamide, N-(3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-yl)pyridine-3-carboxamide is an organic compound that features two pyridine rings connected by a carboxamide group. This compound is known for its ability to act as a bidentate ligand, meaning it can form two bonds with metal ions, making it useful in coordination chemistry .
Métodos De Preparación
The synthesis of N-(pyridin-3-yl)pyridine-3-carboxamide typically involves the reaction of nicotinoyl chloride with 3-aminopyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(pyridin-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(pyridin-3-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-yl)pyridine-3-carboxamide involves its ability to donate electron lone pairs from the nitrogen atoms on its pyridine rings to metal cations. This allows it to bridge metal centers and form coordination polymers . The molecular targets and pathways involved depend on the specific metal ions and biological systems being studied.
Comparación Con Compuestos Similares
N-(pyridin-3-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridine-3-carboxamide: This compound has a similar structure but with the nitrogen atom in a different position on one of the pyridine rings.
3-pyridylnicotinamide: Another similar compound that also acts as a bidentate ligand and is used in coordination chemistry.
The uniqueness of N-(pyridin-3-yl)pyridine-3-carboxamide lies in its specific structural configuration, which influences its reactivity and binding properties.
Propiedades
Número CAS |
13160-06-0 |
|---|---|
Fórmula molecular |
C11H9N3O |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
N-pyridin-3-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10/h1-8H,(H,14,15) |
Clave InChI |
HMCAHAHCCWFPOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


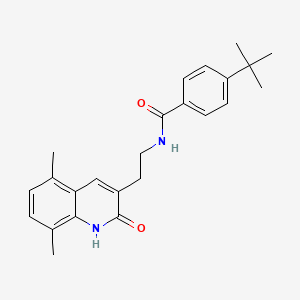
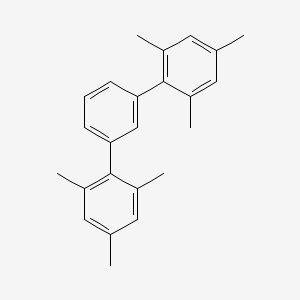

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)
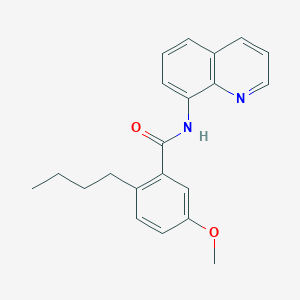
![sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B14113641.png)
![(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14113644.png)
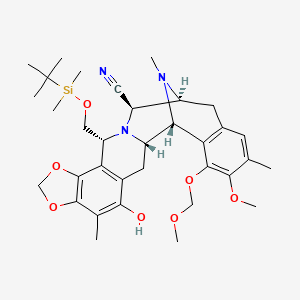


![[(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B14113674.png)
